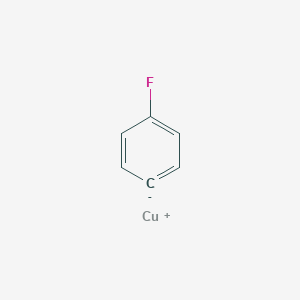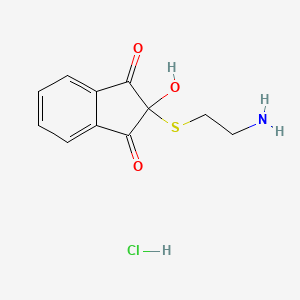![molecular formula C16H18O4S2 B14712145 Benzene, 1,1'-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl- CAS No. 22952-14-3](/img/structure/B14712145.png)
Benzene, 1,1'-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-] is an organic compound with the molecular formula C16H18O2S2 It is a derivative of benzene, characterized by the presence of two sulfonyl groups attached to an ethanediyl bridge, which in turn is connected to two methyl-substituted benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-] typically involves the reaction of 4-methylbenzenesulfonyl chloride with ethylene glycol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then converted to the final product by further reaction with another equivalent of 4-methylbenzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-] undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonyl groups can yield thiols or sulfides.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Nitro or halogenated derivatives of the benzene rings.
Scientific Research Applications
Benzene, 1,1’-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying sulfonyl group interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-] involves its interaction with molecular targets through the sulfonyl groups. These groups can form strong hydrogen bonds and electrostatic interactions with proteins and other biomolecules, potentially inhibiting enzyme activity or altering protein function. The ethanediyl bridge provides flexibility, allowing the compound to adopt conformations that enhance binding affinity.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Lacks the sulfonyl groups, resulting in different chemical reactivity and applications.
Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Contains ether linkages instead of sulfonyl groups, leading to different physical and chemical properties.
Benzene, 1,1’-(1-methyl-1,2-ethanediyl)bis-: Features a methyl-substituted ethanediyl bridge, affecting its steric and electronic properties.
Uniqueness
Benzene, 1,1’-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-] is unique due to the presence of sulfonyl groups, which impart distinct chemical reactivity and potential biological activity. These groups enhance the compound’s ability to interact with biomolecules, making it valuable for various research and industrial applications.
Properties
CAS No. |
22952-14-3 |
|---|---|
Molecular Formula |
C16H18O4S2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-methyl-4-[2-(4-methylphenyl)sulfonylethylsulfonyl]benzene |
InChI |
InChI=1S/C16H18O4S2/c1-13-3-7-15(8-4-13)21(17,18)11-12-22(19,20)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI Key |
ATPZFDFVYMLXFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





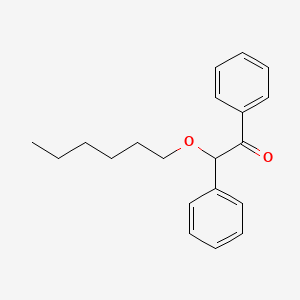
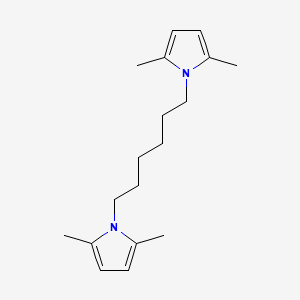
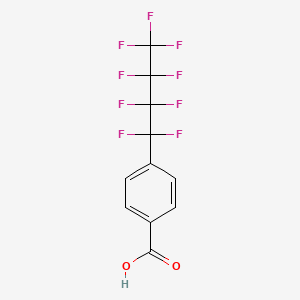
![4-[Ethyl(phenyl)arsanyl]benzoic acid](/img/structure/B14712110.png)
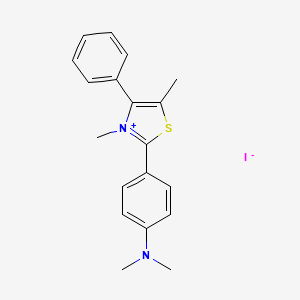
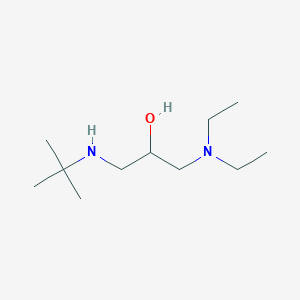
![2-Methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14712121.png)
